molecular formula C26H34NaO5PS B1593189 Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate CAS No. 870245-75-3

Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate

Cat. No. B1593189
M. Wt: 512.6 g/mol
InChI Key: YKLJDMCXKMIXBD-UHFFFAOYSA-M
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Description

Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1’-biphenyl]-3-sulfonate hydrate is a compound used in various chemical reactions . It is often used as a catalyst for Suzuki coupling reactions .


Chemical Reactions Analysis

This compound is used as a catalyst in various chemical reactions, including Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Scientific Research Applications

Catalyst in Suzuki-Miyaura Coupling

  • Catalyst for Challenging DNA-Linked Aryl Chlorides: A novel Pd catalyst system with Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate effectively catalyzes Suzuki-Miyaura coupling of phenyl chlorides and pyrimidinyl chlorides linked to DNA with various boronic acids/esters (Ding, Delorey, & Clark, 2016).
  • General Catalyst for Suzuki-Miyaura and Sonogashira Reactions: This compound is used in the synthesis of a catalyst for Suzuki-Miyaura and Sonogashira coupling reactions in water, producing functionalized biaryls and aryl alkynes (Peng et al., 2014).

Structural and Chemical Analysis

  • Syntheses and Crystal Structures: The compound is involved in the synthesis and structural analysis of hydrates with detailed crystallographic information (Zhang, Guo, & Liu, 2010).
  • X-Ray Crystal Structure Determination: It aids in the determination of crystal structures of sodium anthraquinone sulfonate derivatives, helping understand molecular mechanics and electronic behavior (Gamag, Peake, & Simpson, 1993).

Applications in Organic Chemistry

  • Phosphine Ligands Synthesis: It's used in creating water-soluble phosphine ligands with disulfonated 1,1'-biphenyl backbones, which are significant in organic synthesis and catalysis (Herd et al., 2002).
  • Hydrolysis Studies: The compound plays a role in studying the hydrolysis of sodium-potassium-biphenyl adducts, contributing to understanding complex organic reactions (Licastro & Ruveda, 1972).

Biomedical Applications

  • Antibacterial and Surface Activity: Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate is involved in the synthesis of biologically active heterocycles, exhibiting antibacterial properties and potential as surface-active agents (El-Sayed, 2006).

Other Chemical Applications

  • Reduction of Azides: This compound aids in the reduction of azides to primary amines, a crucial step in many synthetic processes (Kazemi, Kiasat, & Sayyahi, 2004).
  • Catalysis in Olefin Hydroformylation: It serves as a component in catalysts for olefin hydroformylation, a fundamental process in industrial chemistry (Herrmann et al., 1995).

Electronic and Photochemical Studies

  • Study of Electron Transfer: It's used in the study of one-electron reduction and electron transfer in aromatic sulfonates, contributing to our understanding of electronic properties in various media (Yamamoto, Shiraki, & Kawamura, 1992).
  • Investigations in Micelle Structures: The compound aids in the structural study of reverse micelles and microemulsions, key in understanding surfactant behavior (Moran et al., 1995).

Polymer Science

  • Synthesis of Sulfonated Polymers: It is essential in the synthesis of poly(ether sulfone)s with sodium sulfonate groups, relevant in the development of new materials with specific properties (Mitsuru et al., 1993).

Safety And Hazards

This compound may be hazardous if ingested or if it comes into contact with the skin or eyes . It may also cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment .

properties

IUPAC Name

sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPQBSXKBDVINV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635658
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate

CAS RN

1049726-96-6, 870245-75-3
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1049726-96-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an oven-dried 25 mL round bottom flask equipped with a Teflon-coated magnetic stir bar and rubber septum was added 2-dicyclohexylphosphino-2′6′dimethoxybiphenyl (5.13 g, 12.5 mmol) and CH2Cl2 (5 mL). The solution was cooled to 0° C. using an ice/water bath and then concentrated H2SO4 (32.5 mL, 625 mmol) was added dropwise. The solution slowly turned yellow in color. The solution was heated to 40° C. in a preheated oil bath and was allowed stir for 24 h. At this time it was cooled to 0° C. using an ice/water bath and crushed ice (˜50 g) was added. The solution turned cloudy and white in color. An aqueous solution of NaOH (6.0 M, ˜200 mL) was then added dropwise to the cooled solution until it became neutral (pH ˜7.0 as judged by pH paper). The aqueous solution was extracted with CH2Cl2 (3×300 mL) and concentrated under reduced pressure to give a light yellow solid. The crude material was then dissolved in a minimum amount of cold methanol (˜20 mL), filtered and concentrated (this cycle was repeated) to give sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (2) as a light yellow solid (6.35 g, 99%). Mp=165° C. (turned red, dec.) 1H NMR (400 MHz, CD3OD) δ: 7.88 (d, 1H, J=8.8 Hz), 7.60 (m, 1H), 7.36 (m, 2H), 7.22 (m, 1H), 6.76 (d, 1H, J=8.8 Hz) 3.70 (s, 3H), 3.39 (s, 3H), 1.14-2.01 (m, 22H). 13C NMR (125 MHz, CD3OD) δ: 161.3, 157.1, 143.3, 142.9, 137.9, 137.8, 133.7, 133.6, 133.3, 133.2, 131.9, 130.0, 129.3, 128.0, 127.9, 127.8, 105.9, 61.6, 56.1, 50.0, 37.0, 36.9, 34.8, 34.6, 31.7, 31.6, 31.5, 31.2, 31.0, 30.8, 30.7, 28.9, 28.8, 28.7, 28.4, 28.34, 28.31, 28.2, 27.8, 27.7. 31P NMR (162 MHz, CD3OD) δ: −8.02. IR (neat, cm−1): 3453, 2925, 2849, 1577, 1462, 1448, 1400, 1229, 1191, 1099, 1053, 736. Anal. Calcd for C26H34NaO5PS: C, 60.92; H, 6.69. Found: C, 60.40; H, 6.85. 1H NMR (d4-MeOH/D2O) is shown in FIG. 7. 31P NMR (d4-MeOH) is shown in FIG. 7.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
32.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate
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Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate
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Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate
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Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate
Reactant of Route 5
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Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate
Reactant of Route 6
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Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate

Citations

For This Compound
29
Citations
AJ Rojas, BL Pentelute, SL Buchwald - Organic letters, 2017 - ACS Publications
We report the use of a sulfonated biarylphosphine ligand (sSPhos) to promote the chemoselective modification of cysteine containing proteins and peptides with palladium reagents in …
Number of citations: 84 pubs.acs.org
I Kemker, RC Feiner, KM Müller, N Sewald - ChemBioChem, 2020 - Wiley Online Library
Monomeric RGD peptides show unspecific fluid‐phase uptake in cells, whereas multimeric RGD peptides are thought to be internalized by integrin‐mediated endocytosis. However, a …
C Schnepel, H Minges, M Frese… - Angewandte Chemie …, 2016 - Wiley Online Library
Biocatalytic halogenation with tryptophan halogenases is hampered by severe limitations such as low activity and stability. These drawbacks can be overcome by directed evolution, but …
Number of citations: 65 onlinelibrary.wiley.com
E Ghabraie, I Kemker, N Tonali, M Ismail… - … A European Journal, 2020 - Wiley Online Library
Cyclic RGD peptides are well‐known ligands of integrins. The integrins α V β 3 and α 5 β 1 are involved in angiogenesis, and integrin α V β 3 is abundantly present on cancer cells, thus …
MJ Buskes, MJ Blanco - Molecules, 2020 - mdpi.com
Cross-coupling reactions have played a critical role enabling the rapid expansion of structure–activity relationships (SAR) during the drug discovery phase to identify a clinical candidate …
Number of citations: 136 www.mdpi.com
H Hikawa, Y Yokoyama - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
Palladium-catalyzed N-allylation of unprotected amino acids with 1,1-dimethylallyl alcohol were carried out. The reaction in the presence of Pd(OAc)2 (5 mol%), sodium …
Number of citations: 36 pubs.rsc.org
I Kemker, C Schnepel, DC Schröder… - Journal of Medicinal …, 2019 - ACS Publications
Halogenated l- or d-tryptophan obtained by biocatalytic halogenation was incorporated into RGD peptides together with a variety of alkyl or aryl boronic acids. Suzuki–Miyaura cross-…
Number of citations: 28 pubs.acs.org
H Minges, C Schnepel, D Böttcher, MS Weiß… - …, 2020 - Wiley Online Library
Halogenases are valuable biocatalysts for selective C−H activation, but despite recent efforts to broaden their application scope by means of protein engineering, improvement of …
SL Degorce, A Bailey, R Callis, C De Savi… - Journal of Medicinal …, 2015 - ACS Publications
A novel estrogen receptor down-regulator, 7-hydroxycoumarin (5, SS5020), has been reported with antitumor effects against chemically induced mammary tumors. Here, we report on …
Number of citations: 48 pubs.acs.org
D Sun - Molecules, 2022 - mdpi.com
Macrocycles represent attractive candidates in organic synthesis and drug discovery. Since 2014, nineteen macrocyclic drugs, including three radiopharmaceuticals, have been …
Number of citations: 11 www.mdpi.com

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